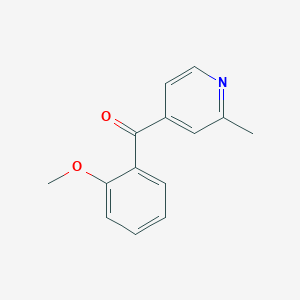

4-(2-Methoxybenzoyl)-2-methylpyridine

Description

Properties

IUPAC Name |

(2-methoxyphenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-9-11(7-8-15-10)14(16)12-5-3-4-6-13(12)17-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQOUMZPECBKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloromethyl-Substituted Pyridine Derivatives

A critical intermediate in the synthesis is 2-chloromethylpyridine, prepared by chlorination of 2-methylpyridine. The process involves:

- Reacting 2-methylpyridine with trichloroisocyanuric acid (a chlorinating agent) in the presence of benzamide as a catalyst and a halohydrocarbon solvent such as methylene dichloride or chloroform.

- The reaction is conducted under reflux at 40–90 °C for 2–3 hours.

- After completion, the mixture is cooled, filtered, and washed to isolate 2-chloromethylpyridine with yields up to 95%.

This step is crucial as it introduces a reactive chloromethyl group enabling further functionalization.

Hydrolysis to 2-Pyridinemethanol

The chloromethylpyridine intermediate undergoes alkaline hydrolysis to form 2-pyridinemethanol:

Oxidation to 2-Pyridinecarboxaldehyde

The 2-pyridinemethanol is oxidized to 2-pyridinecarboxaldehyde, an important intermediate for acylation:

- The oxidation uses sodium hypochlorite (10% solution) as the oxidant.

- Catalysts include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and potassium bromide.

- The reaction is carried out at low temperatures (-10 to 25 °C) in halohydrocarbon solvents.

- The aldehyde is isolated by extraction and vacuum distillation with high yield and purity.

Preparation of 2-Methoxybenzoyl Intermediate

The 2-methoxybenzoyl moiety is typically prepared via oxidation or functional group transformation of 2-methoxybenzaldehyde derivatives. Although direct preparation methods for 2-methoxybenzoyl compounds are less documented in the provided sources, related patents describe preparation of 4-hydroxyl-2-methoxybenzaldehyde and its derivatives using controlled oxidation and substitution reactions in acidic media.

Summary Table of Preparation Steps and Conditions

Research Findings and Industrial Relevance

- The described synthetic route for the pyridine aldehyde intermediate is advantageous due to mild conditions, high yield, and scalability suitable for industrial production.

- Use of trichloroisocyanuric acid as a chlorinating agent allows selective mono-chlorination, reducing by-products and improving purity.

- The oxidation step using sodium hypochlorite and TEMPO is environmentally benign compared to heavy metal oxidants, aligning with green chemistry principles.

- Preparation of the 2-methoxybenzoyl component requires careful control of oxidation and substitution reactions to maintain functional group integrity.

- The final coupling step, although less detailed in the literature, follows classical Friedel-Crafts acylation protocols well-established in aromatic ketone synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxybenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted pyridine derivatives.

Scientific Research Applications

4-(2-Methoxybenzoyl)-2-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Modifications

The following table summarizes key structural analogs and their properties:

Key Observations:

- Polarity and Bioactivity : Replacement of fluorobenzyl groups with 2-methylpyridine (e.g., compounds 4g, 4h, 4i) reduces MAO-B inhibitory activity by ~40–60%, attributed to increased polarity of the 2-methylpyridine moiety . This suggests that this compound’s bioactivity may similarly depend on substituent polarity.

Physical and Spectroscopic Properties

- Melting Points and Stability : Analogs with electron-withdrawing groups (e.g., nitro, bromo) exhibit higher melting points (268–287°C) compared to methyl/methoxy-substituted derivatives .

- Spectroscopic Signatures : 1H NMR of 2-methylpyridine derivatives typically shows δH = 2.5–2.7 ppm for the methyl group and δH = 7.0–8.5 ppm for aromatic protons, consistent with the target compound’s expected spectrum .

Biological Activity

4-(2-Methoxybenzoyl)-2-methylpyridine is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxybenzoyl group attached to a 2-methylpyridine core. This unique structure contributes to its diverse biological activities. The methoxy group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The methoxybenzoyl group can form hydrogen bonds with target proteins, influencing their activity.

- Hydrophobic Interactions : The hydrophobic nature of the compound allows it to embed within lipid membranes or protein pockets.

- π-π Stacking : The pyridine ring can engage in π-π stacking interactions, which may stabilize binding to certain receptors or enzymes.

These interactions can modulate enzyme activity, receptor signaling, and other cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

These findings suggest potential applications in developing new antimicrobial agents.

Antiviral Activity

The compound has also been investigated for antiviral properties. Preliminary studies indicate that it may inhibit viral replication through mechanisms similar to those observed in other pyridine derivatives. Further research is needed to elucidate its specific antiviral mechanisms.

Anticancer Potential

This compound has shown promise in cancer research. In vitro assays have revealed its ability to induce apoptosis in cancer cell lines, such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound appears to affect cell cycle progression, particularly inducing G2/M phase arrest, which is critical for cancer therapy development.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study published in 2011 assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against infections .

- Anticancer Activity : In a recent study focused on pyridine derivatives, this compound was evaluated for its anticancer properties. The results showed that it effectively induced apoptosis in tumor cells while sparing normal cells, indicating a favorable therapeutic index.

- Mechanistic Insights : Research into the mechanisms underlying its biological effects revealed that the compound interacts with tubulin, inhibiting polymerization and disrupting mitotic spindle formation in cancer cells. This mechanism is similar to that of established chemotherapeutic agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Strong interaction with tubulin |

| 5-(4-Methoxybenzoyl)-2-methylpyridine | Moderate | Limited | Different substitution pattern affects activity |

| 3-(2-Methoxybenzoyl)-4-methylpyridine | Yes | Yes | Exhibits anti-inflammatory properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-methoxybenzoyl)-2-methylpyridine, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a modified procedure involves reacting 2-methylpyridine derivatives with methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key parameters include temperature control (e.g., 0°C for reagent addition to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of pyridine derivative to acyl chloride). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. Yields >90% are achievable with rigorous exclusion of moisture .

Q. What standard spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Look for characteristic peaks: C=O stretch (~1680 cm⁻¹), aromatic C-H stretches (~3000–3100 cm⁻¹), and methoxy C-O stretch (~1250 cm⁻¹) .

- NMR :

- ¹H NMR : A singlet for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons in the pyridine and benzoyl moieties (δ 7.0–8.5 ppm), and methyl groups (δ 2.5–2.7 ppm).

- ¹³C NMR : Carbonyl carbon (~δ 190 ppm), methoxy carbon (~δ 55 ppm), and aromatic carbons (δ 110–160 ppm) .

- Elemental Analysis : Validate molecular formula (e.g., C₁₄H₁₃NO₂) with ≤0.3% deviation .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Acute Toxicity Mitigation : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:

- Standardize Conditions : Use deuterated solvents (e.g., CDCl₃) with TMS as an internal reference for NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺) with <2 ppm error to rule out impurities .

- Dynamic NMR Studies : Probe tautomerism by analyzing temperature-dependent shifts (e.g., keto-enol equilibria in solution) .

Q. What strategies are recommended for assessing the ecological impact of this compound given limited toxicity data?

- Methodological Answer :

- Read-Across Models : Use data from structurally similar compounds (e.g., 2-methylpyridine derivatives) to predict biodegradability and bioaccumulation .

- Microcosm Studies : Simulate environmental fate in soil/water systems. Monitor degradation via LC-MS/MS and assess toxicity using Daphnia magna or Aliivibrio fischeri bioassays .

- QSAR Modeling : Apply quantitative structure-activity relationship models to estimate persistence (e.g., EPI Suite) .

Q. How can researchers optimize the compound’s stability in catalytic applications or long-term storage?

- Methodological Answer :

- Stabilizers : Add radical scavengers (e.g., BHT at 0.1% w/w) to prevent oxidative degradation .

- Lyophilization : For long-term storage, lyophilize the compound and store under vacuum with desiccants (e.g., silica gel) .

- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation pathways .

Data Contradiction Analysis

Q. How should researchers address variability in synthetic yields across different batches?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, reagent purity, stirring rate). For example, a 2³ factorial design can optimize yield by adjusting reaction time (1–3 hrs), temperature (0–25°C), and solvent polarity .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.